molecular formula C11H13NO3 B14806223 4-(Aminomethyl)-3-cyclopropoxybenzoic acid

4-(Aminomethyl)-3-cyclopropoxybenzoic acid

Cat. No.: B14806223
M. Wt: 207.23 g/mol
InChI Key: OQMGBWUCIJOIJT-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-3-cyclopropoxybenzoic acid is an organic compound that features a benzene ring substituted with an aminomethyl group and a cyclopropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-3-cyclopropoxybenzoic acid can be achieved through several synthetic routes. One common method involves the amidation of 4-chloroformylbenzoic acid with ammonia or an amine derivative . Another approach includes the reduction of 4-nitrobenzoic acid followed by cyclopropanation . The reaction conditions typically involve the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas under controlled temperature and pressure.

Industrial Production Methods

Industrial production of this compound often employs large-scale reactors and continuous flow systems to ensure high yield and purity. The use of automated systems for reagent addition and temperature control is common to maintain consistent reaction conditions and optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-3-cyclopropoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

4-(Aminomethyl)-3-cyclopropoxybenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-3-cyclopropoxybenzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in fibrinolysis, thereby reducing the breakdown of blood clots . The compound’s structure allows it to bind to active sites on target proteins, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

4-(Aminomethyl)-3-cyclopropoxybenzoic acid is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

4-(aminomethyl)-3-cyclopropyloxybenzoic acid

InChI

InChI=1S/C11H13NO3/c12-6-8-2-1-7(11(13)14)5-10(8)15-9-3-4-9/h1-2,5,9H,3-4,6,12H2,(H,13,14)

InChI Key

OQMGBWUCIJOIJT-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CC(=C2)C(=O)O)CN

Origin of Product

United States

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